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Compound of Interest

2-(4-Methoxyphenyl)-2-
Compound Name: ) )
methylpropanoic acid

Cat. No.: B174074

An In-Depth Technical Guide to the Physical and Chemical Properties of Zingerone
(C11H1403)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C11H1403 represents multiple isomers. This technical
guide focuses on Zingerone, a prominent and biologically active isomer.

Introduction

Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic
alkanone that is a significant component of cooked ginger (Zingiber officinale).[1][2] It is formed
from the dehydration of gingerol during heating.[2] Zingerone is recognized for its characteristic
sweet and spicy aroma and has garnered considerable interest in the scientific community for
its diverse pharmacological activities, including antioxidant, anti-inflammatory, and
neuroprotective properties.[3][4] This guide provides a comprehensive overview of the physical
and chemical properties of Zingerone, detailed experimental protocols for its characterization,
and an exploration of its key biological signaling pathways.

Physical and Chemical Properties

Zingerone is a crystalline solid at room temperature with a yellowish hue.[1][5] It is sparingly
soluble in water but readily dissolves in organic solvents like ether.[2]

Table 1: Physical Properties of Zingerone
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Property Value Reference
Molecular Formula C11H1403 [1]
Molar Mass 194.23 g/mol [1]
Melting Point 40-41 °C [11[2]
Boiling Point 187-188 °C at 14 mmHg [1112]
Density 1.138-1.14 g/cm? at 25°C [1]
Appearance Yellowish crystalline powder [1][5]
Odor Sweet, spicy, vanilla-like [1][5]
Solubility in Water Low (0.57 g/L) [1]
Solubility in Organic Solvents High in ethyl ether [1112]
logP 2.02 [1]

Table 2: Chemical Identifiers for Zingerone

Identifier Value

IUPAC Name 4-(4-hydroxy-3-methoxyphenyl)butan-2-one
CAS Number 122-48-5

PubChem CID 31211

ChEBI ID CHEBI:68657

SMILES CC(=0)CCC1=CC(=C(C=C1)0)0C

InChl=1S/C11H1403/c1-8(12)3-4-9-5-6-
10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3

InChl

Experimental Protocols
Spectroscopic Analysis

Objective: To elucidate the molecular structure of Zingerone.
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Methodology:

o Sample Preparation: Dissolve a few milligrams of Zingerone in a deuterated solvent such as
chloroform-d (CDCI3) or dimethyl sulfoxide-d6 (DMSO-d6).

¢ Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

o Data Acquisition: Acquire 1H and 13C NMR spectra. For more detailed structural analysis,
2D NMR experiments like COSY, HSQC, and HMBC can be performed.

o Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to
confirm the structure of Zingerone.

Expected 1H NMR Data (in CDCI3):

A singlet around 2.1 ppm corresponding to the methyl protons of the ketone.

Two triplets around 2.7-2.8 ppm corresponding to the two methylene groups.

A singlet around 3.8 ppm for the methoxy group protons.

A broad singlet for the phenolic hydroxyl proton.

Aromatic protons appearing in the range of 6.6-6.8 ppm.
Objective: To identify the functional groups present in Zingerone.
Methodology:

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) from a solution, as a KBr pellet, or using an Attenuated Total Reflectance (ATR)
accessory. For the KBr pellet method, a small amount of Zingerone is ground with dry KBr
and pressed into a transparent disk.[6]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.
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o Data Analysis: Identify characteristic absorption bands for the functional groups.
Expected IR Absorption Bands (cm-1):

~3400 (broad): O-H stretching of the phenolic group.

~2930: C-H stretching of alkyl groups.

~1710: C=0 stretching of the ketone.

~1600, ~1515, ~1450: C=C stretching of the aromatic ring.

~1270: C-O stretching of the methoxy group.

Objective: To determine the molecular weight and fragmentation pattern of Zingerone.
Methodology:

Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

lonization: Electron lonization (EI) is commonly used in GC-MS, while Electrospray
lonization (ESI) is typical for LC-MS.[7]

Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is
used to separate the ions based on their mass-to-charge ratio (m/z).

Data Analysis: The molecular ion peak [M]+ or [M+H]+ confirms the molecular weight. The
fragmentation pattern provides structural information.

Expected Mass Spectrum Data (EI):
e Molecular ion peak (M+) at m/z 194.

o Abase peak at m/z 137, corresponding to the cleavage of the C-C bond between the side
chain and the aromatic ring.
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Antioxidant Activity Assay (DPPH Method)

Objective: To quantify the free radical scavenging activity of Zingerone.
Methodology:

e Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Zingerone solutions of
varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).

e Procedure:

[¢]

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[3]

[¢]

In a 96-well plate, add a specific volume of Zingerone solution (e.g., 100 uL) at different
concentrations to separate wells.[3]

[¢]

Add an equal volume of the DPPH solution to each well.[3]

[e]

Prepare a blank with methanol and a control with DPPH solution and methanol.[3]

o

Incubate the plate in the dark at room temperature for 30 minutes.[3]

[¢]

Measure the absorbance at 517 nm using a microplate reader.[3]

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[3] The IC50 value
(the concentration of Zingerone required to scavenge 50% of the DPPH radicals) is
determined by plotting the percentage of inhibition against the Zingerone concentration.[3]

Biological Activity and Signaling Pathways

Zingerone exhibits a wide range of biological activities, with its antioxidant and anti-
inflammatory properties being the most extensively studied.[3]

Antioxidant Activity

Zingerone is a potent antioxidant that can scavenge various reactive oxygen species (ROS).[4]
Its antioxidant capacity is attributed to the phenolic hydroxyl group in its structure, which can

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://cdn.caymanchem.com/cdn/msds/24909m.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

donate a hydrogen atom to neutralize free radicals.[4] Studies have shown that Zingerone can
protect against oxidative DNA damage and lipid peroxidation.[3]
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Caption: Zingerone's direct antioxidant mechanism.

Anti-inflammatory Activity

Zingerone exerts its anti-inflammatory effects by modulating key signaling pathways involved in
the inflammatory response.

The Nuclear Factor-kappa B (NF-kB) is a crucial transcription factor that regulates the
expression of pro-inflammatory genes. Zingerone has been shown to inhibit the activation of
NF-kB.[3] This inhibition prevents the transcription of inflammatory mediators such as cytokines
and chemokines.[3]

Caption: Zingerone's inhibition of the NF-kB signaling pathway.

Mitogen-activated protein kinases (MAPKSs) are another group of signaling molecules that play
a critical role in inflammation. Zingerone has been found to interfere with the MAPK signaling
pathway, further contributing to its anti-inflammatory effects.[3]

Experimental Workflow for Investigating Anti-
inflammatory Effects

The following workflow outlines a general approach to studying the anti-inflammatory effects of
Zingerone in a cell-based model.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://cdn.caymanchem.com/cdn/msds/24909m.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b174074?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_the_Antioxidant_Activity_of_Gingerenone_A_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cell Culture
(e.g., Macrophages)

:

Treatment with Zingerone

and Inflammatory Stimulus (e.g., LPS)

Protein Extraction

/

:

RNA Extraction

:

Western Blot Analysis

(p-NF-kB, p-MAPK)

RT-PCR Analysis
(Pro-inflammatory genes)

Cytokine Assay (ELISA)
(e.g., TNF-q, IL-6)

Ty

Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for studying Zingerone's anti-inflammatory effects.

Safety and Toxicology

Zingerone is generally considered to have low toxicity.

Table 3: Toxicological Data for Zingerone
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Metric Value Species Route Reference
LD50 2580 mg/kg Rat Oral [51[8]
LD50 >5000 mg/kg Rabbit Dermal [1]

Safety Precautions:

e Handling: Wear appropriate personal protective equipment (PPE), including gloves and
safety glasses.[8]

» Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such
as strong oxidizing agents.[8]

o First Aid: In case of contact, wash the affected area with plenty of water. If irritation persists,
seek medical attention.[8]

Conclusion

Zingerone (C11H1403) is a well-characterized bioactive compound with significant potential for
applications in the pharmaceutical and nutraceutical industries. Its potent antioxidant and anti-
inflammatory properties, mediated through the modulation of key signaling pathways like NF-kB
and MAPK, make it a compelling candidate for further research and development. This guide
provides a foundational understanding of its physicochemical properties and the experimental
approaches for its investigation, serving as a valuable resource for scientists and researchers
in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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